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Compound of Interest

Compound Name: AXKO-0046

Cat. No.: B10854833 Get Quote

Fujisawa, Japan - The discovery of AXKO-0046, a potent and highly selective inhibitor of

human lactate dehydrogenase B (LDHB), has opened new avenues for therapeutic intervention

in cancers dependent on oxidative metabolism. This technical guide explores the structure-

activity relationship (SAR) of AXKO-0046 derivatives, details the experimental protocols for

their evaluation, and visualizes the key signaling pathways impacted by LDHB inhibition.

Lactate dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the

reversible conversion of pyruvate to lactate. The two major isoforms, LDHA and LDHB, play

distinct roles in cancer metabolism. While LDHA is often associated with the Warburg effect in

glycolytic tumors, LDHB is crucial for cancer cells that rely on oxidative phosphorylation

(OXPHOS), utilizing lactate as a fuel source.[1][2][3] AXKO-0046 emerged from a high-

throughput screening campaign as the first highly selective small-molecule inhibitor of LDHB,

exhibiting an uncompetitive mode of inhibition with an EC50 of 42 nM.[1][2][3][4][5][6][7][8][9]

[10]

Structure-Activity Relationship of AXKO-0046
Derivatives
The core of AXKO-0046 is an indole derivative. Systematic modification of this scaffold has

provided key insights into the structural requirements for potent and selective LDHB inhibition.

The following table summarizes the quantitative data for key AXKO-0046 derivatives.
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Compound ID Modification
LDHB IC50
(µM)

LDHA IC50
(µM)

Selectivity
(LDHA/LDHB)

AXKO-0046 - 0.042 >300 >7143

AXKO-0010 Precursor ≤3 >300 >100

AXKO-0067
1-position indole

methylation
>100 - -

AXKO-0058
Introduction of

amino groups
8.3 - -

AXKO-0004 Derivative - - -

AXKO-0008 Derivative - - -

AXKO-0013 Derivative - - -

Note: Specific IC50 values for AXKO-0004, AXKO-0008, and AXKO-0013 are not publicly

available, though they were identified as selective hits.[3]

The SAR studies highlight several critical features:

The Indole NH Group: Methylation at the 1-position of the indole ring (AXKO-0067) resulted

in a dramatic loss of potency (IC50 > 100 µM), indicating that the hydrogen bond donor

capability of the indole NH is crucial for binding.[1][3]

Substitutions on the Amino Groups: The introduction of amino groups in AXKO-0058 led to a

significant reduction in activity (IC50 = 8.3 µM), suggesting that the nature and position of

substituents on the side chains are critical for optimal interaction with the binding pocket.[3]

X-ray crystallography studies have revealed that AXKO-0046 binds to a novel allosteric site at

the tetramerization interface of LDHB, distant from the active site.[1][2][3][4][7][9][10][11][12]

[13] This unique binding mode explains its high selectivity over LDHA and its uncompetitive

inhibition pattern, where it preferentially binds to the enzyme-substrate complex.[1][2][3][9]

Experimental Protocols
High-Throughput Screening for LDHB Inhibitors
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The discovery of AXKO-0046 was enabled by a high-throughput mass spectrometry (MS)

screening assay designed to monitor the conversion of NADH to NAD+.[1][2][3][4][9][10][14]

Workflow for High-Throughput Mass Spectrometry Screening:

Assay Preparation

Enzymatic Reaction

Analysis

Compound Library
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Data Analysis
(Hit Identification)

Click to download full resolution via product page

Figure 1: Workflow for the high-throughput mass spectrometry screening of LDHB inhibitors.

Detailed Methodology:

Assay Plate Preparation: Compounds from a chemical library are dispensed into 384-well

assay plates.
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Reagent Preparation: A solution containing recombinant human LDHB enzyme, NADH, and

pyruvate in an assay buffer is prepared.

Reaction Initiation: The enzyme/substrate solution is added to the assay plates containing

the compounds to initiate the enzymatic reaction.

Incubation: The reaction mixture is incubated at room temperature for a defined period.

Reaction Quenching: The reaction is stopped by the addition of a quenching solution.

Mass Spectrometry Analysis: The quenched samples are injected into a RapidFire-MS

system to quantify the amounts of NADH and NAD+.

Data Analysis: The percentage of inhibition is calculated based on the relative amounts of

NADH and NAD+, and compounds showing significant inhibition are identified as "hits".

Substrate Competition Assay
To determine the mechanism of inhibition, a substrate competition assay is performed.[2][3][9]

Methodology:

The IC50 of the inhibitor is determined at various fixed concentrations of one substrate (e.g.,

NADH) while the other substrate (pyruvate) is kept at a constant concentration.

The experiment is repeated by varying the concentration of the second substrate (pyruvate)

while keeping the first (NADH) constant.

The data is plotted and analyzed. For an uncompetitive inhibitor like AXKO-0046, the IC50

value decreases as the substrate concentration increases.

LDHB Signaling in Cancer Metabolism
LDHB plays a pivotal role in the metabolic reprogramming of cancer cells, particularly those

that are highly oxidative. By converting lactate to pyruvate, LDHB fuels the tricarboxylic acid

(TCA) cycle and oxidative phosphorylation (OXPHOS), promoting cancer cell proliferation and

survival.[1][2][3] Inhibition of LDHB disrupts this metabolic pathway, leading to cellular stress

and reduced tumorigenicity.
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Signaling Pathway of LDHB in Oxidative Cancer Cells:
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Figure 2: Simplified signaling pathway of LDHB in oxidative cancer metabolism and the point of

inhibition by AXKO-0046.

This pathway illustrates how lactate is taken up by cancer cells via monocarboxylate

transporters (MCTs) and converted to pyruvate by LDHB. Pyruvate is then transported into the

mitochondria to fuel the TCA cycle and ATP production through OXPHOS. AXKO-0046 inhibits

LDHB, thereby blocking this critical metabolic route.

Conclusion
AXKO-0046 represents a significant advancement in the development of selective inhibitors for

metabolic targets in oncology. The detailed understanding of its structure-activity relationship,

coupled with robust experimental methodologies, provides a solid foundation for the future

design of even more potent and drug-like LDHB inhibitors. The elucidation of LDHB's role in

cancer metabolism further underscores the therapeutic potential of targeting this enzyme in

specific cancer subtypes. Further research into the in vivo efficacy and safety of AXKO-0046
derivatives is warranted to translate these promising preclinical findings into clinical

applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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